molecular formula C7H9N3 B137879 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile CAS No. 133546-66-4

2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile

Cat. No. B137879
M. Wt: 135.17 g/mol
InChI Key: ZIPYTPHKFFSLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile, also known as DABCO, is a heterocyclic organic compound that has been widely used in scientific research due to its unique chemical and physical properties. DABCO is a bicyclic organic compound that contains a nitrogen atom in its ring structure. It is a white crystalline powder that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile is complex and depends on the specific reaction or application. In organic synthesis reactions, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile acts as a catalyst by coordinating with the reactants and lowering the activation energy of the reaction. In base-catalyzed reactions, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile acts as a strong base and deprotonates acidic compounds. In polymerization reactions, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile acts as a stabilizer by coordinating with the growing polymer chain and preventing the formation of unwanted byproducts.

Biochemical And Physiological Effects

2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has also been shown to have antimicrobial properties, and can inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and has a high purity and stability. Additionally, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has a wide range of applications in organic synthesis, polymerization, and other chemical reactions. However, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile also has some limitations. It has a strong odor and can be toxic if ingested or inhaled. Additionally, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile can react with certain compounds and cause unwanted side reactions.

Future Directions

There are several future directions for research on 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile. One area of interest is the development of new synthetic methods for 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile and its derivatives. Another area of interest is the study of 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile's biochemical and physiological effects, particularly its potential as an antimicrobial agent. Additionally, research could be conducted on the use of 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile in new applications, such as in the development of new materials or in the synthesis of new pharmaceuticals.

Synthesis Methods

2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile can be synthesized through a variety of methods. One of the most common methods is the reaction between 1,2-diaminoethane and formaldehyde. The reaction takes place under basic conditions, and the resulting product is purified through recrystallization or chromatography. Other methods include the reaction between piperazine and acrylonitrile, or the reaction between 1,4-diaminobutane and acrylonitrile.

Scientific Research Applications

2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has been widely used in scientific research due to its unique chemical and physical properties. It is commonly used as a catalyst in organic synthesis reactions, such as Michael additions, aldol reactions, and Diels-Alder reactions. 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile is also used as a base in organic reactions, as it has a high basicity and can deprotonate acidic compounds. Additionally, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile is used as a stabilizer in polymerization reactions, as it can prevent the formation of unwanted byproducts.

properties

CAS RN

133546-66-4

Product Name

2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2,3-diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile

InChI

InChI=1S/C7H9N3/c8-5-10-7-3-1-6(9-10)2-4-7/h1,3,6-7,9H,2,4H2

InChI Key

ZIPYTPHKFFSLCF-UHFFFAOYSA-N

SMILES

C1CC2C=CC1NN2C#N

Canonical SMILES

C1CC2C=CC1NN2C#N

synonyms

2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile(9CI)

Origin of Product

United States

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